Cas no 1016804-05-9 (1-(3,4-difluorophenyl)ethyl(propyl)amine)
1-(3,4-difluorophenyl)ethyl(propyl)amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 3,4-difluoro-α-methyl-N-propyl-
- 1-(3,4-difluorophenyl)ethyl(propyl)amine
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- MDL: MFCD09945810
- Inchi: 1S/C11H15F2N/c1-3-6-14-8(2)9-4-5-10(12)11(13)7-9/h4-5,7-8,14H,3,6H2,1-2H3
- InChI Key: ZUXOHAMJJDWKIJ-UHFFFAOYSA-N
- SMILES: C(C1C=CC(F)=C(F)C=1)(C)NCCC
1-(3,4-difluorophenyl)ethyl(propyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-32220-1g |
[1-(3,4-difluorophenyl)ethyl](propyl)amine |
1016804-05-9 | 1g |
$414.0 | 2023-09-04 | ||
| Enamine | EN300-32220-5g |
[1-(3,4-difluorophenyl)ethyl](propyl)amine |
1016804-05-9 | 5g |
$1199.0 | 2023-09-04 | ||
| Enamine | EN300-32220-10g |
[1-(3,4-difluorophenyl)ethyl](propyl)amine |
1016804-05-9 | 10g |
$1778.0 | 2023-09-04 | ||
| Ambeed | A1094442-1g |
[1-(3,4-Difluorophenyl)ethyl](propyl)amine |
1016804-05-9 | 95% | 1g |
$284.0 | 2024-04-26 | |
| Ambeed | A1094442-5g |
[1-(3,4-Difluorophenyl)ethyl](propyl)amine |
1016804-05-9 | 95% | 5g |
$824.0 | 2024-04-26 | |
| Enamine | EN300-32220-0.05g |
[1-(3,4-difluorophenyl)ethyl](propyl)amine |
1016804-05-9 | 0.05g |
$348.0 | 2023-09-04 | ||
| Enamine | EN300-32220-0.1g |
[1-(3,4-difluorophenyl)ethyl](propyl)amine |
1016804-05-9 | 0.1g |
$364.0 | 2023-09-04 | ||
| Enamine | EN300-32220-0.25g |
[1-(3,4-difluorophenyl)ethyl](propyl)amine |
1016804-05-9 | 0.25g |
$381.0 | 2023-09-04 | ||
| Enamine | EN300-32220-0.5g |
[1-(3,4-difluorophenyl)ethyl](propyl)amine |
1016804-05-9 | 0.5g |
$397.0 | 2023-09-04 | ||
| Enamine | EN300-32220-1.0g |
[1-(3,4-difluorophenyl)ethyl](propyl)amine |
1016804-05-9 | 1g |
$728.0 | 2023-06-08 |
1-(3,4-difluorophenyl)ethyl(propyl)amine Suppliers
1-(3,4-difluorophenyl)ethyl(propyl)amine Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 1-(3,4-difluorophenyl)ethyl(propyl)amine
Chemical Profile of 1-(3,4-difluorophenyl)ethyl(propyl)amine (CAS No. 1016804-05-9)
1-(3,4-difluorophenyl)ethyl(propyl)amine, identified by its Chemical Abstracts Service (CAS) number 1016804-05-9, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its 3,4-difluorophenyl substituent and a secondary amine functionality, exhibits a unique structural motif that positions it as a potential candidate for further exploration in drug discovery and development. The presence of fluorine atoms in the aromatic ring not only influences the electronic properties of the molecule but also modulates its metabolic stability and binding affinity to biological targets.
The structure-activity relationship (SAR) of this compound class has been extensively studied, particularly in the context of central nervous system (CNS) drugs, where fluorinated amines are known to enhance lipophilicity and blood-brain barrier penetration. The (3,4-difluorophenyl)ethyl moiety in 1-(3,4-difluorophenyl)ethyl(propyl)amine suggests that it may possess properties conducive to CNS penetration, making it a promising scaffold for developing novel therapeutic agents targeting neurological disorders. Recent advancements in computational chemistry have enabled the rapid screening of such derivatives, allowing researchers to predict their pharmacokinetic profiles and potential side effects with greater accuracy.
In the realm of medicinal chemistry, the development of fluoroaromatic amines has been driven by their ability to modulate enzyme activity and receptor binding. The propylamine side chain in this compound contributes to its basicity, which is often exploited in designing molecules that interact with acidic or positively charged residues in biological targets. This feature is particularly relevant for designing small-molecule inhibitors or agonists for enzymes such as kinases or G-protein coupled receptors (GPCRs). The fluorine atoms at the 3 and 4 positions of the phenyl ring introduce electron-withdrawing effects, which can fine-tune the reactivity and selectivity of the molecule towards specific biological pathways.
Recent studies have highlighted the importance of fluorine substitution in enhancing the bioavailability and efficacy of pharmaceuticals. For instance, fluorinated analogs of existing drugs have shown improved pharmacological properties due to modifications in their metabolic half-life and binding affinity. The 1-(3,4-difluorophenyl)ethyl(propyl)amine structure aligns with this trend, as it combines a fluorinated aromatic core with an amine group that can engage in hydrogen bonding or ionic interactions with biological targets. Such interactions are critical for achieving high-affinity binding and prolonged drug action.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated precursors followed by functional group transformations to introduce the desired amine moiety. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to streamline these processes, reducing reaction times and improving atom economy. The use of fluorinating agents is particularly important in constructing the 3,4-difluorophenyl ring system, where precise control over regioselectivity is essential to avoid unwanted byproducts.
From a computational perspective, molecular modeling techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations have been instrumental in understanding the interactions between 1-(3,4-difluorophenyl)ethyl(propyl)amine and biological targets. These methods allow researchers to predict binding modes, calculate free energy changes associated with ligand-receptor interactions, and identify key residues involved in binding affinity. Such insights are invaluable for designing next-generation derivatives with improved pharmacological profiles.
In clinical research, compounds like 1-(3,4-difluorophenyl)ethyl(propyl)amine are being explored for their potential therapeutic applications in various diseases. While preclinical studies have not yet demonstrated definitive efficacy or safety profiles for this specific compound, its structural features suggest that it may be useful in treating conditions such as depression, anxiety disorders, or neurodegenerative diseases where modulation of neurotransmitter systems is relevant. The growing interest in fluorinated amines as pharmacophores underscores their versatility and potential impact on future drug development.
The regulatory landscape for fluorinated compounds remains complex due to concerns about environmental persistence and potential toxicity associated with certain fluorinated structures. However, advancements in green chemistry principles have led to more sustainable synthetic methodologies that minimize waste generation and hazardous byproducts. As such, efforts are ongoing to develop efficient synthetic routes for compounds like 1-(3,4-difluorophenyl)ethyl(propyl)amine that align with regulatory guidelines while maintaining high chemical yields.
In conclusion,1-(3,4-difluorophenyl)ethyl(propyl)amine (CAS No. 1016804-05-9) represents an intriguing chemical entity with potential applications in pharmaceutical research. Its unique structural features—particularly the (3,4-difluorophenyl) moiety—make it a valuable scaffold for developing novel therapeutic agents targeting neurological disorders or other diseases involving amine-based mechanisms. As research continues to uncover new insights into its pharmacological properties,this compound will likely remain at the forefront of drug discovery efforts, offering opportunities for innovation across multiple therapeutic areas.
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